molecular formula C10H18N2O B11744233 1-amino-N-cyclopropylcyclohexane-1-carboxamide

1-amino-N-cyclopropylcyclohexane-1-carboxamide

Cat. No.: B11744233
M. Wt: 182.26 g/mol
InChI Key: IPUIZPVUGBQNKM-UHFFFAOYSA-N
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Description

1-amino-N-cyclopropylcyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a cyclohexane ring, with an amino group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-cyclopropylcyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The process would likely include steps for purification and quality control to ensure the compound meets industry standards. Techniques such as crystallization, distillation, and chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclopropylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-amino-N-cyclopropylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-amino-N-cyclopropylcyclohexane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-N-cyclopropylcyclohexane-1-carboxamide is unique due to its combination of a cyclopropyl group and a cyclohexane ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable for studying complex chemical reactions and developing new materials with tailored properties.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-amino-N-cyclopropylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H18N2O/c11-10(6-2-1-3-7-10)9(13)12-8-4-5-8/h8H,1-7,11H2,(H,12,13)

InChI Key

IPUIZPVUGBQNKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CC2)N

Origin of Product

United States

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